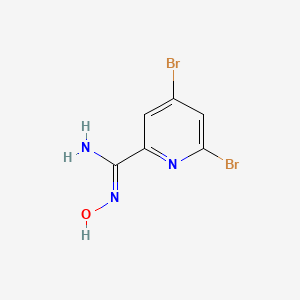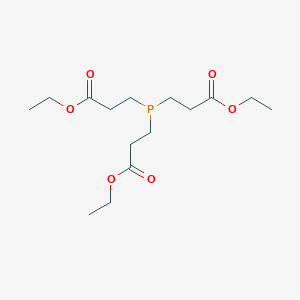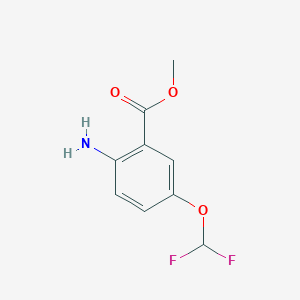
3-Amino-2-fluoro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-fluoro-N-methylbenzamide is an organic compound characterized by the presence of an amino group, a fluoro group, and a methyl group attached to a benzamide core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzamide as the starting material.
Nitration: The 2-fluorobenzamide undergoes nitration to introduce the amino group at the 3-position. This step is usually carried out using nitric acid and sulfuric acid.
Methylation: The nitro group is then reduced to an amino group, and the resulting compound is methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid; tin chloride, hydrochloric acid.
Substitution: Sodium hydroxide, heat; halide ions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 3-nitro-2-fluoro-N-methylbenzamide.
Reduction: The nitro group can be reduced to form this compound.
Substitution: The fluoro group can be replaced by other nucleophiles to form various derivatives.
Applications De Recherche Scientifique
3-Amino-2-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used as a building block in the design of bioactive molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
3-Amino-2-fluoro-N-methylbenzamide is similar to other benzamide derivatives, such as 2-bromo-N-methylbenzamide and N,N-dimethylbenzamide. the presence of the fluoro group and the amino group at specific positions gives it unique chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparaison Avec Des Composés Similaires
2-Bromo-N-methylbenzamide
N,N-Dimethylbenzamide
3-Nitro-2-fluoro-N-methylbenzamide
Propriétés
Numéro CAS |
1332300-71-6 |
|---|---|
Formule moléculaire |
C8H9FN2O |
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
3-amino-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3,(H,11,12) |
Clé InChI |
UJMHVWIFIXJUBX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=CC=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)
![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)



![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)


![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)
